Diallylamine hydrochloride

Antimicrobial polymers Mycobacterium tuberculosis Biocidal polymers

Researchers requiring non-quaternary cationic polymers for mycobactericidal or corrosion-inhibition applications face limited monomer options-quaternary analogs like DADMAC fail entirely against mycobacteria and underperform in acidic corrosion environments. Diallylamine hydrochloride (DAH) is the only monomer enabling synthesis of poly(diallylamine) (s-PDAA) with demonstrated activity against M. tuberculosis, including dormant cells, while achieving 94.42% corrosion inhibition efficiency on 304L stainless steel-15 percentage points above quaternary analogs. Key procurement considerations: • Non-quaternary amine motif essential for mycobacterial cell wall disruption; quaternary PDADMAC shows zero activity at 500 μg/mL • DAH-derived cyclopolymers achieve 94.42% inhibition vs. 79.22% for quaternary analogs at 50 ppm in 1 M HCl • Homopolymer PAS-21CL reaches Mw 50,000 at 25% concentration-10× higher than tertiary analog • Available as ≥98% solid crystal or 50-73% aqueous solution to match polymerization requirements

Molecular Formula C6H12ClN
Molecular Weight 133.62 g/mol
CAS No. 6147-66-6
Cat. No. B1297856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallylamine hydrochloride
CAS6147-66-6
Molecular FormulaC6H12ClN
Molecular Weight133.62 g/mol
Structural Identifiers
SMILESC=CCNCC=C.Cl
InChIInChI=1S/C6H11N.ClH/c1-3-5-7-6-4-2;/h3-4,7H,1-2,5-6H2;1H
InChIKeyPZNOBXVHZYGUEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diallylamine Hydrochloride Overview


Diallylamine hydrochloride (DAH, CAS 6147-66-6) is a secondary amine salt featuring two allyl groups, enabling cyclopolymerization to form linear cationic polymers with pyrrolidinium rings [1]. The compound is commercially available as a polymer-grade monomer with purity typically ranging from 50% to 73% in aqueous solution or ≥98% as solid crystal [2]. DAH serves as a versatile building block for synthesizing polyelectrolytes, antimicrobial polymers, corrosion inhibitors, and surface modification agents. Its molecular structure (C₆H₁₁N·HCl, MW 133.62) provides high charge density and water solubility, distinguishing it from quaternized analogs in both reactivity profile and biological activity . The hydrochloride salt form enhances aqueous solubility compared to the free base, facilitating homogeneous polymerization in water-based systems [3].

1
Non-quaternary cationic polymer synthesis for antimicrobial polymer research
2
Hydrochloride salt form for homogeneous aqueous polymerization workflows
3
Cyclopolymerization monomer enabling pyrrolidinium-ring polymer architecture

Diallylamine Hydrochloride Non-Substitutability


Diallylamine hydrochloride-derived polymers contain non-quaternary (secondary or tertiary) amine groups, which confer fundamentally different biological and physicochemical properties compared to quaternized analogs like poly(diallyldimethylammonium chloride) (PDADMAC) [1]. In antimicrobial applications, the non-quaternary ammonium motif is essential for disrupting mycobacterial cell walls, whereas quaternary PDADMAC exhibits no activity even at high concentrations (500 μg/mL) [2]. In corrosion inhibition, cyclopolymers bearing secondary nitrogen from DAH achieve superior inhibition efficiency (94.42%) compared to tertiary (88.83%) and quaternary (79.22%) nitrogen-containing polymers at equivalent concentrations, demonstrating that nitrogen substitution state directly governs performance [3]. Furthermore, DAH-based polymers exhibit pH-dependent charge dissociation, enabling tunable flocculation behavior in alkaline environments that quaternary polymers cannot match [4]. These performance divergences preclude generic substitution without compromising application-specific outcomes.

Amine Structure
DADMAC (quaternary) lacks the secondary/tertiary amine motif; pH-dependent charge dissociation and specific bioactivity profiles may not transfer.
Antimicrobial Scope
Quaternary analogs may be inactive in mycobactericidal screening contexts where non-quaternary poly(diallylamine) shows reported activity.
Corrosion Efficiency
Inhibition efficiency significantly shifts with nitrogen substitution state (2° > 3° > 4°), preventing direct substitution in acid-pickling or oilfield research models.

Diallylamine Hydrochloride Differentiation Evidence


Mycobactericidal Activity: Non-Quaternary vs. Quaternary

Secondary poly(diallylamine) (s-PDAA), derived from diallylamine hydrochloride, exhibits strong bactericidal activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, including dormant cells. In direct comparison, the quaternary counterpart poly(diallyldimethylammonium chloride) (PDADMAC) shows no detectable activity at the maximum tested concentration of 500 μg/mL [1]. This represents a qualitative difference—active versus completely inactive—rather than a quantitative potency gradient, fundamentally precluding substitution of the non-quaternary monomer with quaternary analogs in mycobactericidal applications.

Mycobactericidal Activity
Direct comparison
Non-quaternary s-PDAA reported strong bactericidal effect; quaternary PDADMAC inactive at 500 μg/mL.
Supports antimicrobial screening context for mycobacterial models.
Qualitative active vs. inactive difference observed in M. smegmatis and M. tuberculosis models.
Antimicrobial polymers Mycobacterium tuberculosis Biocidal polymers

Corrosion Inhibition Efficiency: Effect of Nitrogen Substitution

Cyclopolymers synthesized from diallylammonium chloride (secondary nitrogen), methyldiallylammonium chloride (tertiary nitrogen), and diallyldimethylammonium chloride (quaternary nitrogen) were tested as corrosion inhibitors for 304L stainless steel in 1 M HCl. The polymer derived from diallylamine hydrochloride (secondary nitrogen) achieved the highest inhibition efficiency of 94.42% at 50 ppm, compared to 88.83% for the tertiary nitrogen polymer and 79.22% for the quaternary nitrogen polymer [1]. The inhibition efficiency follows the order: 2° > 3° > 4° nitrogen, attributed to differences in solubility, steric hindrance, and back-donation tendency of the nitrogen centers.

Corrosion Inhibition (IE%)
Direct comparison
94.42% (2° N) vs 88.83% (3° N) vs 79.22% (4° N) at 50 ppm in 1M HCl.
Reported higher inhibition efficiency for 2° N polymers in acidic environments.
304L stainless steel; chemical method. Efficiency linked to nitrogen substitution state.
Corrosion inhibition Stainless steel protection Cyclopolymers

Electrochemical Coating: Copolymer vs. Homopolymer

Electro-oxidative copolymerization of diallylamine with allylamine produces surface films with significantly improved compactness and swelling stability compared to poly(allylamine) homopolymer films. Cyclic voltammetry and impedance spectroscopy demonstrate that the incorporation of diallylamine into the copolymer yields coatings with high charge-transfer resistance up to 70 MΩ, whereas allylamine homopolymer films exhibit inferior barrier properties [1]. The diallyl structure enables crosslinking during polymerization, contributing to the enhanced film integrity.

Electrochemical Coating
Direct comparison
Copolymer films show charge-transfer resistance up to 70 MΩ vs. inferior barrier properties for allylamine homopolymer.
Supports material property endpoint review for passivating coatings.
Electro-oxidative synthesis; impedance spectroscopy in aqueous electrolyte.
Electrochemical polymerization Surface coatings Passivation films

Cationic Polymer Specifications: DAH vs. Tertiary vs. Quaternary

Commercial cationic polymer product specifications from Nittobo demonstrate clear differentiation between diallylamine hydrochloride polymer (secondary amine, PAS-21CL) and its tertiary and quaternary analogs. The secondary amine homopolymer achieves a mean molecular weight of 50,000 at 25% concentration with viscosity of 100 mPa·s, compared to tertiary methyldiallylamine hydrochloride polymer (PAS-M-1L) with Mw 5,000, 25% concentration, and viscosity 10 mPa·s; and quaternary DADMAC polymer (PAS-H-1L) with Mw 8,500, 28% concentration, and viscosity 20 mPa·s . The secondary amine polymer exhibits substantially higher molecular weight capability and higher viscosity per unit concentration, indicative of different polymerization kinetics and resulting polymer architecture.

Cationic Polymer Specs
Specification review
DAH homopolymer Mw 50,000 / 100 mPa·s vs. tertiary methyl analog Mw 5,000 / 10 mPa·s at 25% conc.
Impacts high-MW research scenarios requiring enhanced flocculation or viscosity.
Commercial PAS-21CL vs PAS-M-1L data; supplier specification context.
Cationic polyelectrolytes Polymer specifications Water treatment polymers

Halogen Corrosion Potential: Salt Form Comparison

Japanese Patent JP2015166463 explicitly addresses the corrosion risk associated with diallylamine hydrochloride polymers due to their halogen content, noting that contact with metal surfaces can cause corrosion. The patent invention provides a method for producing halogen-free diallylamine acetate polymer as a less corrosive alternative [1]. This documented limitation of the hydrochloride salt form is a critical selection factor: in applications where metal contact is unavoidable (e.g., metal processing, certain coating applications), the corrosion potential of DAH polymers must be weighed against their performance advantages. Conversely, in applications without metal contact or where the superior performance metrics (e.g., 94.42% corrosion inhibition efficiency as an additive) outweigh this concern, the hydrochloride form remains preferred.

Halogen Corrosion Risk
Context-dependent
Hydrochloride salt form introduces halogen-related metal corrosion risk; acetate form reported as less corrosive.
Formulation-dependent compatibility review required for metal-contact applications.
Patent-level disclosure; may not apply to non-metal contact or corrosion-inhibitor additive roles.
Halogen-free polymers Corrosion mitigation Polymer manufacturing

Diallylamine Hydrochloride Application Scenarios


Antimicrobial Polymer Synthesis for Mycobacterial Control

Diallylamine hydrochloride is the monomer of choice for synthesizing non-quaternary poly(diallylamine) (s-PDAA) with demonstrated mycobactericidal activity against M. tuberculosis and M. smegmatis, including dormant cells. The quaternary analog PDADMAC is completely inactive at concentrations up to 500 μg/mL, making DAH the only viable monomer for applications requiring efficacy against mycobacteria [1]. This scenario applies to antimicrobial coatings for medical devices, disinfectant formulations for tuberculosis-endemic settings, and industrial biocides where mycobacterial contamination is a concern.

Corrosion Inhibitor for Stainless Steel in Acids

Cyclopolymers derived from diallylamine hydrochloride provide 94.42% corrosion inhibition efficiency for 304L stainless steel in 1 M HCl at 50 ppm, outperforming tertiary amine (88.83%) and quaternary amine (79.22%) polymers derived from methyldiallylamine and DADMAC, respectively [1]. This 15-percentage-point advantage over the quaternary analog directly translates to superior protection or reduced inhibitor loading requirements in oilfield acidizing, industrial cleaning, and pickling operations.

High-MW Cationic Polyelectrolyte for Flocculation

Commercial diallylamine hydrochloride homopolymer (PAS-21CL) achieves a mean molecular weight of 50,000 at 25% concentration with viscosity of 100 mPa·s—10× higher molecular weight and 10× higher viscosity than the tertiary analog PAS-M-1L at equal concentration [1]. This substantial molecular weight advantage makes DAH-based polymers particularly suitable for applications requiring high viscosity or enhanced flocculation performance, such as papermaking retention aids, water treatment coagulants, and textile dye-fixing agents.

Surface Coatings with Swelling-Resistant Films

Electrochemical copolymerization of diallylamine with allylamine yields surface coatings with significantly improved compactness, reduced swelling, and charge-transfer resistance up to 70 MΩ compared to allylamine homopolymer films [1]. This scenario is relevant for developing protective coatings on electrodes, sensors, and metal substrates where film integrity and barrier properties are critical performance criteria. The diallyl structure enables crosslinking that enhances film durability under aqueous exposure.

Application
Selection Property
Validation Focus
Antimicrobial Polymer Synthesis
Non-quaternary amine reactivity
Mycobacterium strain-model review
Corrosion Inhibitor in Acidic Media
Secondary amine coordination
EIS performance in acidic conditions
High-MW Flocculant / Retention Aid
Cyclopolymerization / high Mw
Intrinsic viscosity / Mw screening
Surface Coating / Passivation Film
Diallyl crosslinking capacity
Charge-transfer resistance / swelling stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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